N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with diverse functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, undergoes nucleophilic substitution reactions to introduce the desired substituents.
Introduction of the Amino Groups: The amino groups can be introduced via reductive amination reactions using appropriate aldehydes or ketones.
Sulfonylation: The methylsulfonyl group is typically introduced using reagents like methylsulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the intermediate with 3-chloro-4-methylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in intermediates.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acids, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural complexity suggests potential as a drug candidate, particularly in areas such as oncology or infectious diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other industrial products.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
- N-(3-chloro-4-methylphenyl)-5-[(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of N-(3-chloro-4-methylphenyl)-5-[(furan-2-ylmethyl)(2-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25ClN4O5S |
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Molecular Weight |
541.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-[furan-2-ylmethyl-[(2-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O5S/c1-17-10-11-19(13-21(17)27)29-25(32)24-22(14-28-26(30-24)37(3,33)34)31(16-20-8-6-12-36-20)15-18-7-4-5-9-23(18)35-2/h4-14H,15-16H2,1-3H3,(H,29,32) |
InChI Key |
QMBCQXXCYGOWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3OC)CC4=CC=CO4)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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